Fesoterodine fumarate is a compound classified as a muscarinic receptor antagonist. [] It serves as a prodrug, meaning it is pharmacologically inactive in its initial form. [, ] Upon oral administration, fesoterodine fumarate is rapidly and completely hydrolyzed to its active metabolite, 5-hydroxymethyl tolterodine. [, , , ] This active metabolite is responsible for the antimuscarinic effects. [, , , ] Fesoterodine fumarate is an object of scientific research, particularly for its potential in understanding and treating conditions associated with overactive bladder. [, , ]
Fesoterodine fumarate is classified as a muscarinic receptor antagonist. It is synthesized from various chemical precursors and is available in the form of fumarate salt, which enhances its solubility and bioavailability. The compound was developed as a successor to tolterodine, aiming to provide improved efficacy and tolerability for patients suffering from urinary disorders.
The synthesis of fesoterodine fumarate involves several key steps:
This multi-step synthesis process ensures high purity and yield of the final product, making it commercially viable.
Fesoterodine fumarate has a complex molecular structure characterized by various functional groups that contribute to its pharmacological activity.
Fesoterodine undergoes various chemical reactions that are essential for its synthesis and stability:
These reactions are essential for both the development of the drug and its performance in therapeutic settings.
Fesoterodine functions primarily as a competitive antagonist at muscarinic receptors, particularly M receptors located in the bladder.
The mechanism highlights how fesoterodine effectively modulates bladder function through receptor interaction.
These properties are crucial for ensuring effective delivery and therapeutic efficacy of the drug.
Fesoterodine fumarate is primarily used in clinical settings for:
Muscarinic receptor antagonists represent the cornerstone of pharmacotherapy for overactive bladder (OAB), a condition affecting approximately 17% of adults over 40 years. These agents target bladder smooth muscle M2 and M3 receptors, with M3 subtypes mediating primary detrusor contraction. By competitively inhibiting acetylcholine binding, they reduce involuntary detrusor contractions, thereby alleviating OAB symptoms of urinary urgency, frequency, and urge incontinence. The therapeutic evolution began with non-selective agents like oxybutynin, progressing to newer agents with improved bladder selectivity. Fesoterodine fumarate exemplifies advancements in receptor selectivity and metabolic predictability within this class [1] [9].
Fesoterodine fumarate (brand name Toviaz®) emerged from strategic efforts to optimize tolterodine's pharmacokinetics. Developed by Pfizer, it received:
Fesoterodine fumarate is classified as a tertiary amine antimuscarinic with prodrug characteristics. Key structural features include:
Property | Specification |
---|---|
Molecular formula | C₂₆H₃₇NO₃ (free base); C₃₀H₄₁NO₇ (fumarate salt) |
CAS Registry Number | 286930-03-8 (fumarate) [6] [7] |
Molecular weight | 411.58 g/mol (free base); 527.65 g/mol (salt) |
Active metabolite | 5-Hydroxymethyl tolterodine (5-HMT) |
Metabolic conversion | Esterase-mediated (non-CYP) [1] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7